Introduction: The Strategic Value of Fluorinated Benzonitriles
Introduction: The Strategic Value of Fluorinated Benzonitriles
An In-depth Technical Guide to 2-(Difluoromethoxy)-5-fluorobenzonitrile
Abstract: This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-5-fluorobenzonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, explore established and theoretical synthetic pathways, analyze its chemical reactivity with a focus on key transformations, and discuss its current and potential applications, particularly within the realm of drug development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering expert insights into the strategic use of this versatile chemical building block.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical synthesis, profoundly influencing their physical, chemical, and biological properties.[1] Fluorine's high electronegativity, the strength of the carbon-fluorine (C-F) bond, and its relatively small size can dramatically alter a molecule's conformation, lipophilicity, metabolic stability, and basicity.[1] In medicinal chemistry, the replacement of a hydrogen atom with fluorine at a metabolic hotspot is a widely adopted strategy to prevent unwanted oxidation and extend a drug's in vivo half-life.[1]
Within this context, benzonitrile derivatives serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile group (-C≡N) is a versatile functional handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles.[1] The compound 2-(Difluoromethoxy)-5-fluorobenzonitrile combines these features, incorporating a benzonitrile core with two distinct fluorine-containing moieties: a ring-bound fluorine atom and a difluoromethoxy group (-OCF₂H). The difluoromethoxy group is particularly noteworthy as a bioisostere for hydroxyl or methoxy groups, offering improved metabolic stability and modulated lipophilicity, making it a highly valuable substituent in drug design.[2] This guide will explore the unique chemical landscape of this molecule, providing the technical foundation necessary for its effective application in research and development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in any experimental setting. The key identifiers and computed properties for 2-(Difluoromethoxy)-5-fluorobenzonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 1017778-48-1 | [1] |
| Molecular Formula | C₈H₄F₃NO | [3] |
| Molecular Weight | 187.12 g/mol | [1][3] |
| InChI Key | UTZWKIRYUNRDTJ-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 33.02 Ų | [3] |
| Computed LogP | 2.29878 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
Note: LogP, TPSA, and other computed values are theoretical predictions and should be used as a guide for experimental design.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are invaluable for reaction monitoring and structural confirmation.
-
¹H NMR: The proton spectrum is expected to be complex due to fluorine-proton coupling. The single proton of the difluoromethoxy group (-OCF₂H) would appear as a triplet due to coupling with the two fluorine atoms. The three aromatic protons will appear as complex multiplets, with their chemical shifts and coupling constants influenced by the fluorine, nitrile, and difluoromethoxy substituents.
-
¹³C NMR: The carbon spectrum will show distinct signals for the eight carbons. The nitrile carbon (C≡N) is expected in the 115-125 ppm range. The carbon of the difluoromethoxy group (-OCF₂H) will appear as a triplet due to one-bond carbon-fluorine coupling. Carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants, while other aromatic carbons will show smaller two- or three-bond couplings.
-
¹⁹F NMR: The fluorine spectrum is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected: one for the aromatic fluorine and one for the -OCF₂H group. The difluoromethoxy fluorine signal would likely appear as a doublet, coupled to the single proton. The aromatic fluorine signal will show coupling to nearby protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several strong, indicative absorptions.
-
C≡N Stretch: A sharp, strong absorption is expected around 2220-2240 cm⁻¹.
-
C-F Stretch: Strong absorptions for both the aromatic C-F and the aliphatic C-F bonds in the difluoromethoxy group are expected in the 1000-1350 cm⁻¹ region.
-
C-O Stretch: The ether linkage of the difluoromethoxy group will produce a strong absorption, typically in the 1200-1300 cm⁻¹ range.
-
Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 187.12. High-resolution mass spectrometry would confirm the elemental composition of C₈H₄F₃NO. Fragmentation patterns would likely involve the loss of the nitrile group or cleavage of the difluoromethoxy moiety.
Synthesis Methodologies
The synthesis of 2-(Difluoromethoxy)-5-fluorobenzonitrile is a multi-step process that hinges on two core transformations: the formation of the functionalized benzonitrile scaffold and the introduction of the difluoromethoxy group.[1] A common and logical synthetic approach starts from a readily available precursor, 2-fluoro-5-hydroxybenzonitrile.
Conceptual Synthetic Workflow
Caption: General workflow for synthesizing the target compound.
Exemplary Laboratory Protocol: Difluoromethylation
This protocol is based on established methods for the difluoromethylation of phenols, a key transformation in the synthesis of the title compound.[2]
Objective: To introduce the difluoromethoxy group onto the phenolic oxygen of 2-fluoro-5-hydroxybenzonitrile.
Materials:
-
2-Fluoro-5-hydroxybenzonitrile (1.0 eq)
-
Diethyl (bromodifluoromethyl)phosphonate (1.5 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Acetonitrile (ACN) and Water (as solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-hydroxybenzonitrile in a mixture of acetonitrile and water.
-
Reagent Addition: Add diethyl (bromodifluoromethyl)phosphonate to the solution.
-
Reaction Initiation: Cool the mixture in an ice bath and add potassium hydroxide portion-wise, maintaining the temperature below 10 °C. Causality: The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic difluoromethyl source. Portion-wise addition controls the exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x). Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 2-(Difluoromethoxy)-5-fluorobenzonitrile.
Chemical Reactivity and Transformations
The reactivity of 2-(Difluoromethoxy)-5-fluorobenzonitrile is dominated by the electron-withdrawing nature of its substituents (CN, F, OCF₂H), which deactivates the ring towards electrophilic substitution but activates it for Nucleophilic Aromatic Substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a pivotal reaction for constructing highly functionalized aromatic systems.[1] In this molecule, the fluorine atom at the 5-position is a potential leaving group. The strong electron-withdrawing effect of the para-nitrile group and the ortho-difluoromethoxy group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
This reactivity allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) at the C-5 position, making it a valuable intermediate for building more complex molecular architectures, a common strategy in the synthesis of pharmaceutical candidates.
Applications in Research and Drug Development
Fluorobenzonitrile compounds are important intermediates in the synthesis of medicines, pesticides, dyes, and liquid crystal materials.[4] The unique combination of substituents in 2-(Difluoromethoxy)-5-fluorobenzonitrile makes it an attractive building block for drug discovery programs.
-
Medicinal Chemistry: The difluoromethoxy group is a bioisosteric replacement for methoxy or hydroxyl groups. Its introduction can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate pKa, thereby improving the pharmacokinetic profile of a drug candidate.[2] The presence of the nitrile and fluoro substituents provides handles for further chemical modification to build out a molecule's structure-activity relationship (SAR).
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.
-
Materials Science: The electronic properties imparted by the nitrile and fluoro groups are harnessed in the development of advanced materials, such as those used in organic light-emitting diodes (OLEDs).[1]
Safety and Handling
-
Hazard Classification (Predicted): Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[5] May cause skin and serious eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5] Avoid the generation of dusts or aerosols.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
In Case of Exposure:
Disclaimer: These safety recommendations are based on analogous compounds. Users must conduct their own risk assessment before handling this chemical.
Conclusion
2-(Difluoromethoxy)-5-fluorobenzonitrile is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its unique combination of a versatile benzonitrile core, a reactive fluoro leaving group, and a metabolically robust difluoromethoxy group provides chemists with a powerful tool for molecular design. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
- Benchchem. (n.d.). 2-(Difluoromethoxy)-5-fluorobenzonitrile | 1017778-48-1.
- ChemicalBook. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHOXY)BENZONITRILE synthesis.
- ChemScene. (n.d.). 221202-14-8 | 2-(Difluoromethoxy)-6-fluorobenzonitrile.
- PubChem. (n.d.). 2,5-Difluorobenzonitrile.
- Google Patents. (n.d.). EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation....
- TCI Chemicals. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Google Patents. (n.d.). ES2088402T3 - PROCESSES TO PRODUCE 5-FLUOROBENZOIC ACIDS AND THEIR INTERMEDIATES.
- PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile.
- Alfa Aesar. (2025). SAFETY DATA SHEET.
- BIOFOUNT. (n.d.). 5-(difluoromethoxy)-2-fluorobenzonitrile.
- Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Woo, L. W. L., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry.
- DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs.
Sources
- 1. 2-(Difluoromethoxy)-5-fluorobenzonitrile | 1017778-48-1 | Benchchem [benchchem.com]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
2-(Difluoromethoxy)-5-fluorobenzonitrile
Meisenheimer Complex (Resonance Stabilized)
Substituted Product
